n-Methyl-2-nitro-4-phenoxyaniline

Description

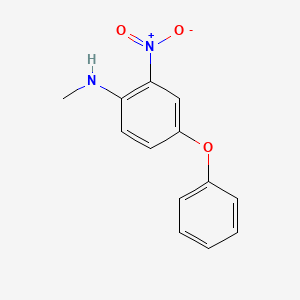

n-Methyl-2-nitro-4-phenoxyaniline (CAS: 54381-13-4) is a nitro-substituted aromatic amine characterized by a phenoxy group at the para position and a methylamino group at the ortho position relative to the nitro group. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its structure imparts unique electronic and steric properties, influencing reactivity and biological activity .

Properties

CAS No. |

23042-47-9 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

N-methyl-2-nitro-4-phenoxyaniline |

InChI |

InChI=1S/C13H12N2O3/c1-14-12-8-7-11(9-13(12)15(16)17)18-10-5-3-2-4-6-10/h2-9,14H,1H3 |

InChI Key |

YBZDGUKDRPGRLP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-nitro-4-phenoxyaniline typically involves a multi-step process. One common method is the nitration of aniline derivatives followed by methylation and phenoxylation. The nitration step involves treating aniline with a mixture of nitric acid and sulfuric acid to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Finally, the phenoxylation step involves reacting the intermediate with phenol in the presence of a catalyst like copper(II) chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-nitro-4-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles like sodium methoxide, copper(II) chloride as a catalyst.

Major Products Formed

Reduction: Formation of n-Methyl-2-amino-4-phenoxyaniline.

Oxidation: Formation of nitroso derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The nitro group in n-Methyl-2-nitro-4-phenoxyaniline contributes to its antimicrobial properties. Nitro compounds are known for their ability to disrupt microbial cell functions through redox reactions, leading to cell death. Studies have shown that derivatives of nitro compounds can be effective against various pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Staphylococcus aureus .

Case Study: Antibacterial Properties

- Compound Tested : this compound

- Pathogens : Streptococcus mutans, Escherichia coli

- Results : Significant inhibition zones were observed, indicating effective antibacterial activity.

1.2 Anti-inflammatory Properties

Research indicates that nitroaniline derivatives can exhibit anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. This compound could potentially serve as a lead compound for developing new anti-inflammatory drugs.

3.1 Chromatography

N-Methyl-2-nitroaniline has been employed in reversed-phase liquid chromatography (RPLC) for characterizing stationary phases and mobile phases. Its solvatochromic properties facilitate the determination of polarities in ionic liquids, enhancing the understanding of solvent interactions in chromatography .

Mechanism of Action

The mechanism of action of n-Methyl-2-nitro-4-phenoxyaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins. The methyl group can affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights structural analogs of n-Methyl-2-nitro-4-phenoxyaniline, ranked by similarity scores (0.00–1.00) derived from substituent and positional comparisons :

| Compound Name | CAS Number | Similarity | Molecular Formula | Key Substituents |

|---|---|---|---|---|

| 5-Methoxy-N-methyl-2-nitroaniline | 60049-83-4 | 1.00 | C₈H₁₀N₂O₃ | Methoxy (C5), methylamino (N) |

| 4-Methoxy-N,N-dimethyl-2-nitroaniline | 23042-47-9 | 0.98 | C₉H₁₃N₂O₃ | Methoxy (C4), dimethylamino (N) |

| This compound | 54381-13-4 | 0.98 | C₁₃H₁₂N₂O₃ | Phenoxy (C4), methylamino (N) |

| N-Ethyl-5-methoxy-2-nitroaniline | - | 0.92 | C₉H₁₂N₂O₃ | Methoxy (C5), ethylamino (N) |

Key Observations :

- Phenoxy vs.

- Methylamino vs. Dimethylamino: Dimethylamino groups (e.g., in 23042-47-9) increase electron density at the nitrogen, possibly reducing nitro group reactivity in substitution reactions .

Biological Activity

n-Methyl-2-nitro-4-phenoxyaniline (also known as 4-nitro-2-(n-methylphenoxy)aniline) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 246.25 g/mol

- IUPAC Name: this compound

This compound features a nitro group and a phenoxy moiety, which are pivotal in its biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of phenoxyanilines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μM against Mycobacterium species .

2. Neurotoxic Effects

Certain studies have highlighted the neurotoxic potential of substituted derivatives of 4-phenoxyaniline. For instance, the neurotoxic effects were assessed using bovine serum albumin (BSA), which suggested that modifications in the structure could lead to varying degrees of neurotoxicity .

3. Hormonal Activity

This compound has been investigated for its role as a nonsteroidal progesterone receptor antagonist. This class of compounds is essential in treating conditions like endometriosis and breast cancer. The structure–activity relationship (SAR) studies revealed that modifications can enhance binding affinity to the progesterone receptor .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes critical for cellular processes, particularly in microbial systems.

- Receptor Modulation: Its interaction with hormonal receptors suggests a mechanism involving competitive inhibition or allosteric modulation.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.